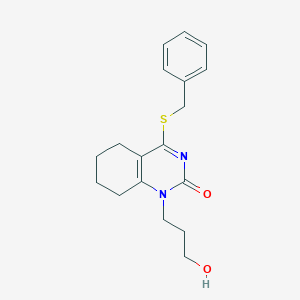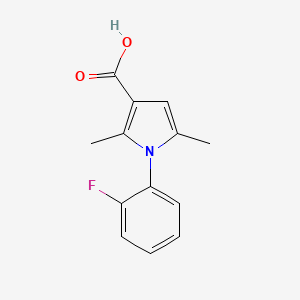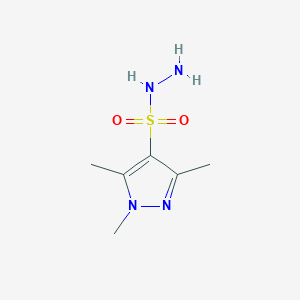![molecular formula C19H24N2O3S2 B2567092 N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)-4-甲苯磺酰丁酰胺 CAS No. 941878-40-6](/img/structure/B2567092.png)
N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)-4-甲苯磺酰丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 噻唑衍生物因其抗菌特性而受到关注。 虽然关于该化合物的具体研究有限,但相关的噻唑衍生物已显示出抗菌和抗真菌作用 .
- 噻唑已被证明具有抗炎活性 . 研究该化合物是否具有类似的效果对于药物开发具有重要价值。
- 噻唑衍生物已被探索为潜在的抗肿瘤剂 . 研究该化合物是否对癌细胞系具有细胞毒性。
抗菌活性
抗炎特性
抗肿瘤和细胞毒性作用
酶抑制
作用机制
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including lung, gastric, and renal cell carcinomas .
Mode of Action
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide: interacts with its target, the c-Met receptor, by inhibiting its tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Biochemical Pathways
The inhibition of the c-Met receptor by N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide In silico studies suggest that some derivatives of this compound have drug-like characteristics, indicating potential for good bioavailability .
Result of Action
The molecular and cellular effects of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide ’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the compound’s interaction with the c-Met receptor and the subsequent disruption of downstream signaling pathways .
生化分析
Biochemical Properties
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been found to have significant inhibitory effects on the c-Met receptor tyrosine kinase . This interaction involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity .
Cellular Effects
In terms of cellular effects, N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been shown to have cytotoxic effects on cancer cell lines . It has been observed to mediate a significant cytotoxic response, particularly in cells with high levels of c-Met receptor tyrosine kinase .
Molecular Mechanism
The molecular mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its binding to the c-Met receptor tyrosine kinase, leading to the inhibition of the enzyme’s activity . This results in the disruption of downstream signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide in laboratory settings are limited, it is known that the compound exhibits stability and retains its inhibitory effects over time .
Dosage Effects in Animal Models
Given its observed cytotoxic effects in cell lines, it is likely that the compound’s effects would vary with dosage, with potential toxic effects at high doses .
Metabolic Pathways
Given its inhibitory effects on the c-Met receptor tyrosine kinase, it is likely that the compound could influence various metabolic processes within the cell .
Subcellular Localization
Given its observed interactions with the c-Met receptor tyrosine kinase, it is likely that the compound localizes to areas of the cell where this enzyme is present .
属性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQCRKWHSEXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2567020.png)
![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)
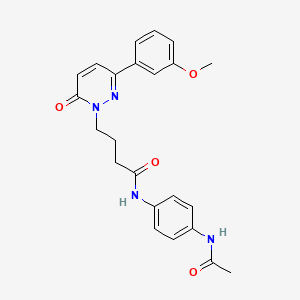
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)
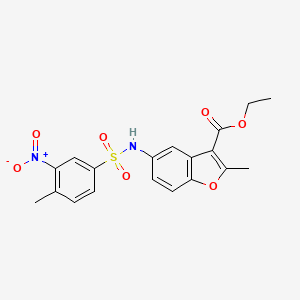
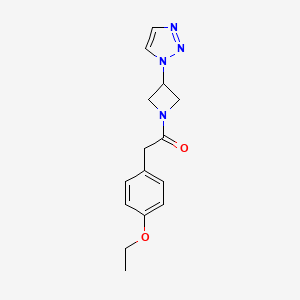
![5-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2567027.png)
